4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine
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Overview
Description
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine is a complex organic compound that features a morpholine ring attached to a pyridazine ring, which is further substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst to facilitate the reaction.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridazine ring through a nucleophilic substitution reaction, where morpholine acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the morpholine ring can interact with various biological targets, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar boron-containing structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A more complex compound with multiple dioxaborolane groups.
Uniqueness
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-YL)morpholine is unique due to its combination of a morpholine ring, a pyridazine ring, and a dioxaborolane group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C14H22BN3O3 |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-6-12(17-16-11)18-7-9-19-10-8-18/h5-6H,7-10H2,1-4H3 |
InChI Key |
WYQGLCZGKKLKCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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